
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)furan-2-carboxamide
Overview
Description
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)furan-2-carboxamide, also known as ATB-346, is a novel compound with potential therapeutic benefits. It is a prodrug that is designed to selectively inhibit the activity of cyclooxygenase-2 (COX-2) while sparing the activity of COX-1.
Mechanism of Action
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)furan-2-carboxamide selectively inhibits the activity of COX-2, which is an enzyme that is involved in the production of prostaglandins, a group of lipid compounds that are involved in inflammation and pain. By selectively inhibiting COX-2, this compound reduces the production of prostaglandins in inflamed tissues, thereby reducing inflammation and pain. This compound also has antioxidant properties, which may further contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has also been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the recruitment of immune cells to inflamed tissues. This compound has also been shown to have antioxidant properties, which may protect against oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)furan-2-carboxamide has several advantages for lab experiments. It is a well-established compound with a known synthesis method, making it easy to obtain and use in experiments. It has also been extensively studied for its potential therapeutic benefits, making it a promising candidate for further research. However, there are also some limitations to using this compound in lab experiments. It is a prodrug that requires activation by esterases in vivo, which may limit its usefulness in certain in vitro experiments. Additionally, the selectivity of this compound for COX-2 over COX-1 may vary depending on the experimental conditions, which may affect its interpretation in certain experiments.
Future Directions
There are several future directions for research on N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)furan-2-carboxamide. One area of interest is the potential benefits of this compound in the treatment of Alzheimer's disease. This compound has been shown to reduce neuroinflammation and improve cognitive function in animal models of Alzheimer's disease, making it a promising candidate for further research. Another area of interest is the potential benefits of this compound in the treatment of cardiovascular disease. This compound has been shown to reduce inflammation and oxidative stress in animal models of cardiovascular disease, making it a potential candidate for further research. Finally, there is also interest in developing more selective COX-2 inhibitors based on the structure of this compound, which may have improved therapeutic benefits and reduced side effects compared to currently available COX-2 inhibitors.
Scientific Research Applications
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)furan-2-carboxamide has been extensively studied for its potential therapeutic benefits in various diseases. It has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation associated with osteoarthritis, rheumatoid arthritis, and other inflammatory diseases. It has also been shown to have potential benefits in the treatment of Alzheimer's disease, cardiovascular disease, and cancer.
properties
IUPAC Name |
N-[2-(2-amino-2-oxoethyl)sulfanyl-4-phenyl-1,3-thiazol-5-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S2/c17-12(20)9-23-16-18-13(10-5-2-1-3-6-10)15(24-16)19-14(21)11-7-4-8-22-11/h1-8H,9H2,(H2,17,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOLFYKYALZJDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)SCC(=O)N)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-ethyl-6-methylphenyl)-2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B3311517.png)
![3,4-diethoxy-N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)benzamide](/img/structure/B3311521.png)
![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)furan-2-carboxamide](/img/structure/B3311525.png)
![N-(benzo[d]thiazol-2-yl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3311527.png)
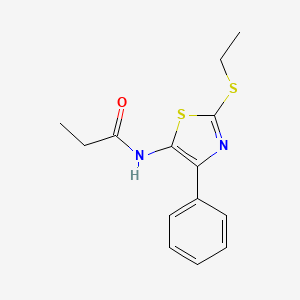
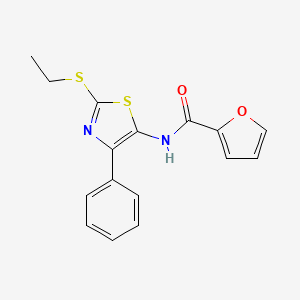
![N-(2-nitrophenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3311548.png)
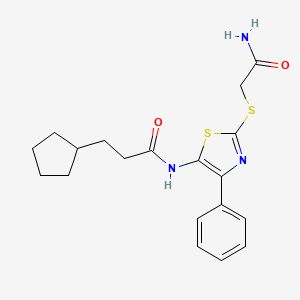

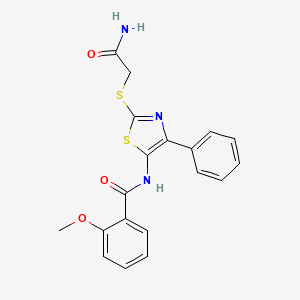
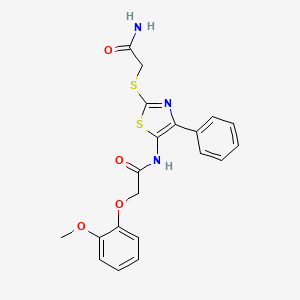
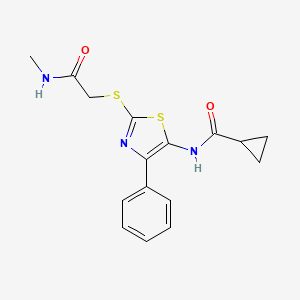
![N-(4-acetylphenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3311613.png)
![N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3311617.png)